N-[2-(2-bromoethoxy)ethyl]acetamide

PROTAC Linker Chemistry Nucleophilic Substitution Halogen Reactivity

N-[2-(2-bromoethoxy)ethyl]acetamide is a bifunctional Acetamido-PEG1-Br linker engineered for PROTAC synthesis. Its terminal bromine atom offers a superior leaving-group kinetic profile compared to chloro analogs, accelerating SN2 conjugation with thiols, amines, or hydroxyls. The short PEG1 spacer creates a constrained spatial arrangement ideal for targeting proteins with shallow binding pockets, where a single ethylene glycol unit difference can alter degradation potency. This reactivity advantage makes it the non-fungible building block for efficient bioconjugation and targeted protein degradation workflows. Bulk and custom quantities available.

Molecular Formula C6H12BrNO2
Molecular Weight 210.07 g/mol
CAS No. 1540468-59-4
Cat. No. B1436330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-bromoethoxy)ethyl]acetamide
CAS1540468-59-4
Molecular FormulaC6H12BrNO2
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC(=O)NCCOCCBr
InChIInChI=1S/C6H12BrNO2/c1-6(9)8-3-5-10-4-2-7/h2-5H2,1H3,(H,8,9)
InChIKeySNZFTGWTTWWKHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(2-bromoethoxy)ethyl]acetamide (CAS 1540468-59-4): Procurement-Relevant Physicochemical Profile and Linker Identity


N-[2-(2-bromoethoxy)ethyl]acetamide (CAS: 1540468-59-4, molecular formula C₆H₁₂BrNO₂, molecular weight 210.07 g/mol) is a synthetic organic compound classified as a bromoalkyl acetamide derivative . It features an acetamide functional group connected to a bromoethoxy chain via an ethyl spacer . The presence of the terminal bromine atom imparts high reactivity as a leaving group in nucleophilic substitution reactions, making it a valuable bifunctional building block [1]. Primarily, this compound is utilized as a short polyethylene glycol (PEG)-based linker (specifically Acetamido-PEG1-Br) in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates, where the acetamide provides a stable anchoring point and the bromine serves as a reactive handle for further conjugation .

N-[2-(2-bromoethoxy)ethyl]acetamide: The Limits of Halogen and Linker Length Interchangeability in PROTAC Synthesis


In the precise domain of bioconjugation and targeted protein degradation, substituting N-[2-(2-bromoethoxy)ethyl]acetamide with its closest halogen analogs (e.g., chloro, iodo) or varying the PEG linker length is not trivial and directly impacts synthetic efficiency and ultimate PROTAC performance. The rate of nucleophilic substitution, a critical step in linker conjugation, is highly dependent on the leaving group ability of the halogen, where bromide offers a distinct kinetic profile between the less reactive chloride and the less stable, more light-sensitive iodide . Furthermore, the length of the PEG spacer is not an arbitrary choice; it dictates the spatial orientation and flexibility required to form a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. Even a single ethylene glycol unit difference, such as moving from the PEG1 linker (N-[2-(2-bromoethoxy)ethyl]acetamide) to a PEG2 or PEG3 linker, can significantly alter degradation potency and selectivity [1]. The evidence presented in Section 3 quantifies these critical differentiation points, validating why this specific compound is a non-fungible asset in advanced chemical research.

Quantitative Differentiation of N-[2-(2-bromoethoxy)ethyl]acetamide from In-Class Halogen and PEG Analogs


Comparative Leaving Group Ability: Bromide vs. Chloride

N-[2-(2-bromoethoxy)ethyl]acetamide (Target Compound) demonstrates a quantitatively distinct reactivity profile compared to its chloro-analog, N-[2-(2-chloroethoxy)ethyl]acetamide (CAS 118974-47-3), a factor critical for conjugation efficiency. The comparative logP and predicted leaving group potential, inferred from standard physicochemical parameters, highlight the bromide's superior reactivity. While the chloro analog exhibits a negative logP of -0.26 , the target compound's logP is predicted at 0.08 , indicating a different balance of lipophilicity. More fundamentally, the carbon-bromine bond is significantly more polarizable and weaker than the carbon-chlorine bond, making bromide a far better leaving group in SN2 reactions. This translates to faster and more complete conjugation kinetics under standard conditions, a crucial advantage in time-sensitive PROTAC assembly workflows.

PROTAC Linker Chemistry Nucleophilic Substitution Halogen Reactivity

Comparative Physicochemical Properties: Density and Boiling Point

Procurement and storage decisions are informed by distinct physicochemical properties. N-[2-(2-bromoethoxy)ethyl]acetamide exhibits a significantly higher density (1.4±0.1 g/cm³) and boiling point (352.6±22.0 °C at 760 mmHg) compared to its chloro analog . The chloro analog, N-[2-(2-chloroethoxy)ethyl]acetamide (CAS 118974-47-3), has a lower density of 1.1±0.1 g/cm³ and a lower boiling point of 324.4±22.0 °C . These differences are not merely academic; they reflect the distinct molecular interactions imparted by the heavier, more polarizable bromine atom and directly influence the compound's behavior during large-scale synthesis, purification, and long-term storage stability.

Compound Storage Material Handling Physicochemical Profile

Linker Length Precision: Impact on PROTAC Ternary Complex Formation

The selection of N-[2-(2-bromoethoxy)ethyl]acetamide (a PEG1-based linker) over its longer PEG counterparts (e.g., Acetamido-PEG2-Br, Acetamido-PEG3-Br) is a critical decision driven by the need for precise spatial control in PROTAC design. The length of the linker is a primary determinant of the stability and formation of the ternary complex (target protein-PROTAC-E3 ligase). Research has demonstrated that the linker length is not an arbitrary variable; instead, it is a key parameter that can be optimized to enhance degradation potency and selectivity between homologous protein targets [1]. While no direct head-to-head quantitative data exists for this specific compound against its longer analogs, the class-level inference is that the shorter PEG1 spacer in N-[2-(2-bromoethoxy)ethyl]acetamide provides a distinct spatial constraint compared to the extended reach of PEG2 or PEG3 linkers. This difference can be decisive when aiming to degrade a protein with a shallow binding pocket or when attempting to achieve selectivity between closely related proteins.

PROTAC Design Ternary Complex Linker Optimization

High-Value Application Scenarios for N-[2-(2-bromoethoxy)ethyl]acetamide Based on Quantitative Evidence


PROTAC Development Requiring a Short, Non-Flexible PEG1 Linker

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker's length and rigidity are critical for the formation of a productive ternary complex. N-[2-(2-bromoethoxy)ethyl]acetamide serves as an ideal Acetamido-PEG1-Br linker for projects where a shorter, more constrained spatial arrangement between the target protein ligand and the E3 ligase ligand is necessary. As inferred from class-level principles, a PEG1 linker may be preferred over PEG2 or PEG3 variants when targeting proteins with shallow binding pockets or when a specific, less flexible orientation is required to achieve selective degradation [1].

Efficient Bioconjugation via Nucleophilic Substitution

For chemical biology applications requiring the efficient attachment of an acetamide-containing moiety to a nucleophilic substrate (e.g., a thiol, amine, or hydroxyl group), N-[2-(2-bromoethoxy)ethyl]acetamide is a reagent of choice. Its terminal bromine atom is a superior leaving group compared to the chlorine in its chloro analog, as reflected in their differing logP and polarizability. This translates to faster reaction kinetics and higher yields in SN2 conjugation reactions , making it a more efficient building block for synthesizing complex drug candidates or chemical probes.

Synthesis of Functionalized Polymers and Advanced Materials

The compound's bifunctional nature—a reactive bromoalkyl group and a stable acetamide moiety—positions it as a valuable intermediate in materials science . Its higher boiling point and density, compared to the chloro analog, may also influence its behavior in polymer melt processing or specific solvent systems. It can be used to introduce functional handles onto polymer backbones or to create novel crosslinking agents, where the precise reactivity of the bromine is essential for controlled polymerization or network formation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[2-(2-bromoethoxy)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.